Samarium(3+);acetate;hydrate

Description

Samarium(3+) acetate hydrate (chemical formula: Sm(C₂H₃O₂)₃·xH₂O) is a rare earth compound primarily used in catalysis, glass manufacturing, phosphors, and thermoelectric devices . It exists in multiple hydrated forms, most commonly as the trihydrate (Sm(C₂H₃O₂)₃·3H₂O), with a molecular weight of 327.48–327.49 g/mol . The compound is synthesized by reacting samarium oxide, hydroxide, or carbonate with acetic acid, followed by crystallization . Its crystalline structure is tetragonal, and it appears as light-yellow, hygroscopic crystals . Key applications include serving as a precursor for samarium-doped nanomaterials and catalysts in organic synthesis .

Properties

Molecular Formula |

C2H5O3Sm+2 |

|---|---|

Molecular Weight |

227.4 g/mol |

IUPAC Name |

samarium(3+);acetate;hydrate |

InChI |

InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3/p-1 |

InChI Key |

CPKSJIWBQLCQQL-UHFFFAOYSA-M |

Canonical SMILES |

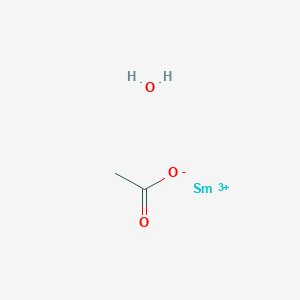

CC(=O)[O-].O.[Sm+3] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Samarium(III) Acetate Hydrate

General Synthetic Approach

Samarium(III) acetate hydrate is typically synthesized by reacting samarium oxide or samarium carbonate with acetic acid under controlled conditions. The reaction proceeds via dissolution of the samarium precursor in acetic acid, followed by evaporation to crystallize the acetate hydrate. The general reaction can be represented as:

$$

\text{Sm}2\text{O}3 + 6 \text{CH}3\text{COOH} + x \text{H}2\text{O} \rightarrow 2 \text{Sm(CH}3\text{COO)}3 \cdot x \text{H}2\text{O} + 3 \text{H}2\text{O}

$$

Where $$x$$ represents the number of water molecules in the hydrate form, typically around 4 in the solid state.

High Purity Preparation via Ion Exchange and Acetic Acid Reaction

A detailed and industrially relevant method for preparing high-purity samarium(III) acetate hydrate was reported by Queiroz and Pedreira Filho (2021). The process involves three main stages:

Stage 1: Starting from rare earth mixed carbonates (17% Sm2O3), an ion exchange chromatography using a strong cationic resin and ammonium salt of EDTA at controlled pH (3.5-4.0) is employed to enrich samarium oxide fractions up to 65% purity.

Stage 2: The enriched fractions are further purified by a second ion exchange system with multiple resin columns connected in series, yielding samarium oxide with purity ≥ 99.9%.

Stage 3: The high-purity samarium oxide is dissolved in acetic acid and heated to evaporate excess acid, leading to crystallization of samarium(III) acetate hydrate, with the stoichiometric formula Sm(CH3COO)3·4H2O.

Table 1: Ion Exchange Elution and Mass Balance (Stage 1)

| Fraction | pH | Time (h) | Oxide (g) | Sm2O3 Content (%) | Color |

|---|---|---|---|---|---|

| 1 | 3.5 | 583 | 623 | 20-93 | Varied |

Note: Multiple fractions combined to achieve 65% Sm2O3 concentrate.

Table 2: Purity Enhancement (Stage 2)

| Parameter | Value |

|---|---|

| Samarium oxide purity | ≥ 99.9% Sm2O3 |

| Yield | ≥ 60% |

| Eluent | EDTA solution, pH 3.5-4.0 |

The final samarium acetate hydrate product was characterized by spectrophotometry, thermal analysis, infrared spectroscopy, and X-ray diffraction to confirm purity and hydration state.

Hydration Control

The hydration number $$x$$ in Sm(CH3COO)3·xH2O depends on the temperature and conditions during crystallization. Typically, samarium(III) acetate crystallizes as a tetrahydrate (x=4), but variations can occur depending on drying and storage conditions.

Analytical Characterization

The purity and composition of samarium(III) acetate hydrate are confirmed by:

Molecular absorption spectrophotometry: For samarium content quantification.

Sector field inductively coupled plasma mass spectrometry (SF ICP-MS): For trace impurity analysis and certification of purity ≥ 99.9%.

Thermal analysis (TGA/DSC): To determine hydration state and thermal stability.

Infrared spectroscopy (IR): To confirm acetate coordination and hydration.

X-ray diffraction (XRD): To verify crystallinity and phase purity.

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Purity Achieved | Notes |

|---|---|---|---|---|

| Ion Exchange + Acetic Acid | Rare earth carbonates/oxide | Ion exchange with EDTA elution; dissolve oxide in acetic acid; evaporate | ≥ 99.9% Sm2O3 purity | Industrial scale; high purity; hydrate form confirmed (x=4) |

| Direct Acid Reaction | Samarium hydroxide/carbonate | Heat with glacial acetic acid; evaporate | Moderate purity | Simpler; less control on purity |

| Oxide Dissolution in Acetic Acid | Samarium oxide | Reflux in acetic acid; evaporate | Moderate to high purity | Common lab method |

Chemical Reactions Analysis

Types of Reactions

Samarium(III) acetate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Samarium can exist in multiple oxidation states, and its compounds can participate in redox reactions.

Substitution: The acetate groups in samarium(III) acetate can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with samarium(III) acetate hydrate include acetic acid, samarium chloride, and samarium oxychloride. Reaction conditions often involve controlled temperatures and concentrations to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving samarium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reactions with samarium chloride can yield mixed anion acetates .

Scientific Research Applications

Samarium(III) acetate hydrate has a wide range of scientific research applications, including:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

Mechanism of Action

The mechanism of action of samarium(III) acetate hydrate involves its ability to coordinate with other molecules and ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in catalysis, samarium(III) acetate can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.

Comparison with Similar Compounds

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydration State | Density (g/cm³) | Solubility (Water) | Decomposition Temperature (°C) |

|---|---|---|---|---|---|---|

| Samarium(3+) acetate hydrate | Sm(C₂H₃O₂)₃·xH₂O | 327.49 (anhydrous) | Trihydrate | 1.94 | High | >300 (gradual decomposition) |

| Samarium nitrate hexahydrate | Sm(NO₃)₃·6H₂O | 444.48 | Hexahydrate | 2.23 | High | ~110 (loss of H₂O) |

| Samarium chloride hexahydrate | SmCl₃·6H₂O | 364.80 | Hexahydrate | 2.38 | High | 200–300 |

| Samarium sulfate octahydrate | Sm₂(SO₄)₃·8H₂O | 733.03 | Octahydrate | 2.93 | Moderate | >400 |

| Samarium oxalate decahydrate | Sm₂(C₂O₄)₃·10H₂O | 750.97 | Decahydrate | N/A | Low | >200 (anhydrous decomposition) |

| Europium acetate hydrate | Eu(C₂H₃O₂)₃·xH₂O | 380.14 (trihydrate) | Trihydrate | ~1.94 | High | ~300 |

Key Observations :

- Solubility: Acetates and nitrates exhibit high water solubility, making them ideal for solution-based syntheses (e.g., nanoparticle growth) . Sulfates and oxalates have lower solubility, limiting their use in wet-chemical methods .

- Thermal Stability: Nitrates decompose at lower temperatures (~110°C) due to the loss of water and NOₓ gases, while acetates and sulfates are stable up to 300–400°C .

- Hydration States : Hydration levels affect crystallinity and reactivity. For example, samarium acetate trihydrate is prone to erosion in humid conditions, whereas the chloride hexahydrate is more stable .

Research Findings :

- Samarium acetate outperforms nitrate precursors in producing phase-pure Sm-doped CeO₂ nanoparticles due to slower decomposition kinetics .

- Europium acetate exhibits superior photoluminescence quantum yield (80%) compared to samarium acetate in perovskite LEDs, attributed to Eu³+’s sharper emission peaks .

Biological Activity

Samarium(III) acetate hydrate, with the chemical formula and a molecular weight of approximately 345.51 g/mol, is a compound of increasing interest in various biological and medical applications. This article explores its biological activity, potential therapeutic uses, and relevant research findings.

- CAS Number : 100587-91-5

- Molecular Formula : C₆H₉O₆Sm

- Molecular Weight : 327.49 g/mol (anhydrous)

- Appearance : Off-white powder

- Solubility : Soluble in water

- Antioxidant Properties : Samarium compounds have been investigated for their ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.

- Radiation Sensitization : Research has shown that samarium-doped materials can enhance the effectiveness of radiation therapy in cancer treatment by increasing the radiosensitivity of tumor cells. This mechanism is particularly relevant in the context of samarium-doped titanium dioxide nanoparticles used as theranostic agents in radiation therapy .

- Catalytic Activity : Samarium(III) acetate hydrate serves as a catalyst in various organic reactions, which can indirectly influence biological systems by facilitating biochemical reactions.

Case Studies and Research Findings

-

Therapeutic Applications in Oncology :

- A study published in Physica Medica highlighted the use of samarium-doped titanium dioxide nanoparticles as radiosensitizers, demonstrating increased efficacy in radiation therapy for cancer patients .

- Another research indicated that samarium compounds could be involved in DNA repair mechanisms, enhancing cellular resilience against DNA damage caused by ionizing radiation .

- Antimicrobial Activity :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Safety and Handling

Samarium(III) acetate hydrate is classified as a hazardous substance with specific safety protocols necessary for handling:

- Storage Conditions : Store at ambient temperatures in a dry environment.

- Personal Protective Equipment (PPE) : Use gloves and eye protection when handling.

Q & A

Q. What are the recommended methods for synthesizing high-purity Samarium(III) acetate hydrate?

Samarium(III) acetate hydrate is typically synthesized via reaction of Samarium(III) oxide or carbonate with acetic acid under controlled conditions. For lab-scale synthesis:

- Dissolve Samarium(III) oxide (Sm₂O₃) in glacial acetic acid at 80–90°C with continuous stirring .

- Filter and evaporate the solution under reduced pressure to obtain crystalline hydrate.

- Purity (>99.9%) is confirmed via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to exclude contaminants like SmCl₃ or nitrate residues .

Q. How can researchers characterize the structural and thermal stability of Samarium(III) acetate hydrate?

- Structural analysis : Use XRD to confirm the crystalline phase and FTIR to identify acetate ligand coordination (e.g., symmetric/asymmetric C=O stretching at ~1,450 cm⁻¹ and ~1,550 cm⁻¹) .

- Thermal stability : Thermogravimetric analysis (TGA) reveals stepwise dehydration (25–150°C) and decomposition to Sm₂O₃ above 400°C. Differential scanning calorimetry (DSC) identifies endothermic peaks corresponding to phase transitions .

Q. What solvents are optimal for dissolving Samarium(III) acetate hydrate, and how does solubility vary with temperature?

- The compound is highly soluble in water (>100 g/L at 25°C) and moderately soluble in polar organic solvents like ethanol (~20 g/L).

- Solubility in water increases linearly with temperature, as shown in empirical studies: ~15 g/100 mL at 10°C vs. ~35 g/100 mL at 50°C .

Q. What precautions are critical for handling Samarium(III) acetate hydrate in air-sensitive reactions?

- Store in anhydrous conditions (desiccator with silica gel) to prevent hydrolysis, which generates acetic acid vapors and Sm₂O₃ residues .

- Use gloveboxes for moisture-sensitive syntheses (e.g., nanoparticle preparation) to avoid unintended decomposition .

Advanced Research Questions

Q. How do thermal decomposition pathways of Samarium(III) acetate hydrate differ from nitrate or chloride precursors in solid-state synthesis?

- Acetate vs. nitrate : Acetate precursors decompose via intermediate oxycarbonate phases (SmOCO₃) at ~300°C, while nitrates form SmONO₂ intermediates, releasing NOx gases .

- Kinetic analysis : Isoconversional methods (e.g., Kissinger) reveal lower activation energy for acetate decomposition (120–150 kJ/mol) compared to nitrates (180–220 kJ/mol), attributed to weaker ligand-metal bonding .

Q. What strategies resolve contradictions in reported luminescence properties of Samarium(III) acetate-derived materials?

- Discrepancies arise from hydration state variability and coordination geometry. To standardize results:

- Anneal samples at 200°C to remove residual water, ensuring consistent Sm³⁺ ligand fields .

- Use time-resolved photoluminescence to distinguish Sm³⁺ emission (orange-red at 645 nm) from organic ligand interference .

Q. How do trace impurities (e.g., Cl⁻, NO₃⁻) affect the catalytic performance of Samarium(III) acetate hydrate in oxidation reactions?

- Chloride impurities (>100 ppm) inhibit catalytic activity by forming SmCl₃ passivation layers. Mitigation steps:

- Recrystallize the acetate hydrate in deionized water to reduce Cl⁻ content .

- Validate purity via ion chromatography (IC) before catalytic testing .

Q. What advanced techniques optimize Samarium(III) acetate hydrate integration into hybrid nanocomposites?

- Co-precipitation : Adjust pH to 8–9 using NH₄OH to co-precipitate Sm³⁺ with transition metals (e.g., Ce³⁺), forming Sm₀.₂Ce₀.₈O₂−δ solid solutions .

- Microwave-assisted synthesis : Reduces particle aggregation by enabling rapid, uniform heating (e.g., 10 min at 150°C yields ~20 nm Sm₂O₃ nanoparticles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.